molecular formula C15H11ClN2O3 B3511713 7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one

7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3511713
M. Wt: 302.71 g/mol
InChI Key: KIZYWXOQFQSECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indol-2-one class, characterized by a bicyclic structure with a lactam ring. The core structure includes a 7-chloro substitution on the indole ring, a hydroxyl group at position 3, and a 2-pyridyl-substituted oxoethyl side chain.

Properties

IUPAC Name

7-chloro-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-10-5-3-4-9-13(10)18-14(20)15(9,21)8-12(19)11-6-1-2-7-17-11/h1-7,21H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZYWXOQFQSECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC2(C3=C(C(=CC=C3)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with an amine forms an amino derivative .

Scientific Research Applications

7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 5-Cl, 1-ethyl, 2-oxo-2-phenylethyl C₁₈H₁₆ClNO₃ 329.78 Predicted pKa: 10.78; Potential CNS activity inferred from similar indol-2-ones
3-Hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 3-pyridinyl instead of 2-pyridinyl, 2-phenylethyl at N1 C₂₃H₂₁N₂O₃ 385.43 Structural data available (CAS: 356080-86-9); no explicit bioactivity reported
(3R)-5-Bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one 5-Br, 4-pyridinyl, 2-propyn-1-yl at N1 C₁₈H₁₃BrN₂O₃ 385.22 Chiral center at C3; potential for enantiomer-specific interactions
3-Hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one Phenyl instead of pyridyl, 2-phenylethyl at N1 C₂₄H₂₁NO₃ 371.43 Synthetic derivative; possible role in receptor modulation (GAL3 antagonism inferred)
5-Chloro-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-indol-2-one 5-Cl, 4-(pyrrolyl)phenyl instead of pyridyl, 2-phenylethyl at N1 C₂₈H₂₂ClN₂O₃ 481.94 Enhanced lipophilicity due to pyrrole-phenyl substitution; antimicrobial potential

Key Observations

Substituent Effects on Bioactivity: Pyridyl vs. Halogen Position: 5-Cl or 7-Cl substitutions influence electronic properties and steric effects. For example, 5-Cl derivatives (e.g., ) show higher predicted pKa (~10.78) than non-halogenated analogs, affecting solubility and membrane permeability. N1 Modifications: Alkyl or arylalkyl groups at N1 (e.g., ethyl, phenylethyl) can modulate pharmacokinetics. For instance, phenylethyl groups increase molecular weight and may enhance blood-brain barrier penetration .

Synthetic Challenges :

  • Chirality: Compounds like the (3R)-bromo derivative highlight the importance of stereochemistry in activity. Synthesis of enantiopure forms requires specialized methods (e.g., asymmetric catalysis).
  • Stability: The 2-oxoethyl side chain in these compounds may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis .

Biological Relevance :

  • Indol-2-one derivatives exhibit broad pharmacological profiles. For example, Schiff base derivatives of 1,3-dihydro-2H-indol-2-one show antibacterial, antifungal, and anti-HIV activities .
  • The target compound’s 2-pyridyl group may confer unique interactions with kinase or protease targets, as pyridine rings are common in kinase inhibitors (e.g., imatinib analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
7-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.